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Abstract

WD repeat-containing protein 34 (WDR34) is a highly conserved protein crucial for the
assembly and function of primary cilia, cellular organelles vital for signaling and sensory
perception. This guide provides a comprehensive overview of the evolutionary conservation,
structure, and function of WDR34. It details the protein's role in the intraflagellar transport (IFT)
system, its association with the dynein-2 motor complex, and the downstream signaling
pathways it modulates, including the critical Hedgehog (Hh) signaling pathway. Furthermore,
this document outlines the severe pathological consequences of WDR34 mutations, which lead
to a spectrum of ciliopathies, and presents detailed experimental protocols for investigating its
function. This information is intended to serve as a valuable resource for researchers and
professionals in drug development targeting ciliopathies and related disorders.

Introduction

WD repeat-containing protein 34 (WDR34), also known as DYNC2I2, is a key component of the
cytoplasmic dynein-2 motor complex, which is essential for retrograde intraflagellar transport
(IFT) in primary cilia.[1] Primary cilia are microtubule-based organelles that protrude from the
surface of most vertebrate cells and function as cellular antennae, sensing and transducing a
wide array of extracellular signals. The proper functioning of these cilia is dependent on the
bidirectional movement of protein complexes along the ciliary axoneme, a process mediated by
IFT. Anterograde transport, from the base to the tip of the cilium, is powered by kinesin-2
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motors, while retrograde transport, from the tip back to the base, is driven by the dynein-2
complex.

WDR34, as an intermediate chain of the dynein-2 complex, plays a critical role in the assembly
and function of this motor.[1] Its evolutionary conservation across a wide range of species
underscores its fundamental importance in ciliary biology. Mutations in the WDR34 gene have
been linked to a variety of human genetic disorders collectively known as ciliopathies. These
include severe conditions such as Jeune asphyxiating thoracic dystrophy (JATD), short-rib
polydactyly syndrome (SRPS), and Miller-Dieker syndrome, which are characterized by skeletal
abnormalities, cystic kidneys, retinal degeneration, and brain malformations.[2][3][4]
Understanding the evolutionary conservation and function of WDR34 is therefore crucial for
elucidating the pathogenesis of these diseases and for the development of potential
therapeutic interventions.

Evolutionary Conservation of WDR34

The high degree of evolutionary conservation of WDR34 across diverse species highlights its
indispensable role in ciliary function. Orthologs of the human WDR34 gene are found in a wide
range of eukaryotes, from vertebrates to invertebrates, that possess cilia. The protein
sequence of WDR34 is highly conserved, particularly in the regions corresponding to its WD40
repeat domains, which are crucial for protein-protein interactions.

Sequence ldentity to

Species WDR34 Ortholog
Human WDR34 (%)

Mus musculus (Mouse) wdr34 83%][4]
Danio rerio (Zebrafish) wdr34 75%
Drosophila melanogaster (Fruit

CG7428 55%
fly)
Caenorhabditis elegans

F58G1.1 48%
(Nematode)
Chlamydomonas reinhardtii

FAP133 42%

(Green alga)
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Note: Sequence identity percentages are approximate and can vary based on the specific
isoforms and alignment algorithms used.

This significant conservation across such a broad evolutionary distance underscores the
fundamental and conserved nature of the IFT machinery and the critical role of WDR34 within
it.

Molecular Structure and Function

WDR34 is characterized by the presence of five WD40 repeat domains.[4] These domains form
a [3-propeller structure that serves as a scaffold for protein-protein interactions. Within the
dynein-2 complex, WDR34 is thought to act as a crucial linker, connecting other subunits and
ensuring the stability and proper function of the motor.

The primary function of WDR34 is its involvement in retrograde IFT. This process is essential
for recycling IFT components from the ciliary tip back to the cell body and for transporting
signaling molecules that have been activated at the cilium.

Role in the Dynein-2 Complex

WDR34 is an intermediate chain of the dynein-2 motor. It directly interacts with other
components of the complex, including the heavy chain DYNC2H1 and the light intermediate
chains. This intricate network of interactions is vital for the assembly of the entire dynein-2
complex and for its ability to move along the ciliary microtubules. Loss-of-function mutations in
WDR34 can disrupt the assembly of the dynein-2 complex, leading to defects in retrograde IFT.

[1]

Regulation of Ciliary Length

Proper regulation of ciliary length is crucial for their function. WDR34 has been shown to be
involved in this process. Studies in cell lines have demonstrated that the complete knockout of
WDR34 can lead to the formation of longer cilia, while the expression of certain mutant forms of
WDR34 can result in shorter cilia.[1] This suggests that WDR34 plays a complex role in
balancing the anterograde and retrograde IFT processes that collectively determine ciliary
length.

Signaling Pathways
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WDR34 is integral to signaling pathways that are dependent on primary cilia. The most well-
characterized of these is the Hedgehog (Hh) signaling pathway.

Hedgehog Signaling

The Hh signaling pathway is a crucial regulator of embryonic development and tissue
homeostasis in adults. In vertebrates, the key components of the Hh pathway are localized to
the primary cilium. In the absence of an Hh ligand, the receptor Patchedl (PTCH1) is localized
to the ciliary membrane and inhibits the activity of Smoothened (SMO), a G protein-coupled
receptor. Upon binding of an Hh ligand to PTCH1, PTCHL1 is removed from the cilium, leading
to the activation and accumulation of SMO within the ciliary membrane. This initiates a
downstream signaling cascade that results in the activation of the Gli family of transcription
factors.

Retrograde IFT, powered by the dynein-2 complex, is essential for the removal of signaling
components from the cilium and for the transport of activated Gli transcription factors back to
the cell body. Therefore, defects in WDR34 and the dynein-2 complex can lead to aberrant Hh
signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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